(2-Chloro-6-methylpyridin-3-yl)methanol
Overview
Description
“(2-Chloro-6-methylpyridin-3-yl)methanol” is a covalent organic compound . It has the molecular formula C7H8ClNO and a molecular weight of 157.6 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Chloro-6-methylpyridin-3-yl)methanol” is 1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and a methanol group attached to the pyridine ring .Physical And Chemical Properties Analysis
“(2-Chloro-6-methylpyridin-3-yl)methanol” is a white solid at room temperature . It has a molecular weight of 157.6 . The storage temperature is 0-5°C .Scientific Research Applications
Synthesis and Crystal Structure Analysis
- The compound has been involved in the synthesis of complex molecules like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol through condensation reactions. The crystal structures of such molecules are studied using techniques like mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing details about molecular symmetry, hydrogen bonds, and crystal systems (Percino et al., 2005).
In Complex Formation and Coordination Chemistry
- The compound is used in the formation of complex molecular structures, such as hydrogen-bonded supramolecular architectures. These structures are analyzed through spectroscopy and X-ray diffraction, revealing intricate bonding patterns and crystal engineering dependent on hydrogen donors and acceptors (Suksangpanya et al., 2004).
In Organic Synthesis and Catalysis
- It serves as a building block in organic synthesis, contributing to the formation of novel compounds like oxadiazoles. The synthesis pathways involve multiple steps including esterification, hydrazinolysis, and reactions with aroyl chlorides, demonstrating the compound's versatility in organic chemistry (Holla et al., 2004).
- It is also used in the synthesis of metal-organic clusters, showcasing its role in the field of coordination chemistry and material science. Such studies delve into the design of specific generators for metal-organic clusters, exploring the reactivity of the compound with various metal ions and analyzing the resulting magnetic and structural properties (Zhang et al., 2019).
Safety And Hazards
The safety data sheet for “(2-Chloro-6-methylpyridin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318, which means it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which means wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Future Directions
properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBGLKMRMBRXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625092 | |
Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methylpyridin-3-yl)methanol | |
CAS RN |
689259-06-1 | |
Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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